Cas no 55724-03-3 (8-chloro-1,4-dioxaspiro4.5decane)

8-Chloro-1,4-dioxaspiro[4.5]decane is a spirocyclic compound featuring a chloro-substituted dioxolane ring fused to a cyclohexane framework. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of complex heterocycles and functionalized spiro compounds. The presence of the chloro group enhances its utility in nucleophilic substitution reactions, enabling further derivatization. Its spirocyclic architecture contributes to steric rigidity, which can be advantageous in stereoselective transformations. The compound is typically employed in pharmaceutical and agrochemical research, where its unique scaffold serves as a building block for bioactive molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong bases.
8-chloro-1,4-dioxaspiro4.5decane structure
55724-03-3 structure
Product Name:8-chloro-1,4-dioxaspiro4.5decane
CAS No:55724-03-3
MF:C8H13ClO2
MW:176.640621900558
MDL:MFCD18972817
CID:2671897
PubChem ID:567345
Update Time:2025-06-22

8-chloro-1,4-dioxaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 8-chloro-1,4-dioxaspiro[4.5]decane
    • 8-chloro-1,4-dioxaspiro4.5decane
    • DTXCID50291865
    • 851-469-0
    • 8-Chloro-1,4-dioxaspiro(4.5)decane
    • EN300-226367
    • 55724-03-3
    • FCA72403
    • 8-Chloro-1,4-dioxaspiro[4.5]decane #
    • DTXSID30340784
    • 1,4-Dioxaspiro[4.5]decane, 8-chloro-
    • BYHPLTNQVPWHQW-UHFFFAOYSA-N
    • MDL: MFCD18972817
    • Inchi: 1S/C8H13ClO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
    • InChI Key: BYHPLTNQVPWHQW-UHFFFAOYSA-N
    • SMILES: ClC1CCC2(CC1)OCCO2

Computed Properties

  • Exact Mass: 176.06
  • Monoisotopic Mass: 176.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 18.5Ų

8-chloro-1,4-dioxaspiro4.5decane Pricemore >>

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Additional information on 8-chloro-1,4-dioxaspiro4.5decane

8-Chloro-1,4-dioxaspiro[4.5]decane (CAS No. 55724-03-3): An Overview of Its Properties, Applications, and Recent Research

8-Chloro-1,4-dioxaspiro[4.5]decane (CAS No. 55724-03-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its spirocyclic structure, which includes a dioxane ring fused to a decane ring, with a chlorine atom substituent at the 8-position. The combination of these structural features imparts 8-chloro-1,4-dioxaspiro[4.5]decane with a range of interesting chemical and physical properties that make it a valuable starting material for various synthetic pathways and applications.

The spirocyclic nature of 8-chloro-1,4-dioxaspiro[4.5]decane is particularly noteworthy. Spirocyclic compounds are known for their rigidity and conformational stability, which can influence their reactivity and biological activity. The presence of the dioxane ring further enhances these properties by introducing additional oxygen atoms that can participate in hydrogen bonding and other intermolecular interactions. The chlorine substituent at the 8-position adds an additional layer of complexity, as it can influence the electronic properties of the molecule and its interactions with other chemical species.

In terms of physical properties, 8-chloro-1,4-dioxaspiro[4.5]decane is typically a colorless solid with a high melting point. It is relatively stable under standard laboratory conditions but can undergo various chemical transformations under appropriate reaction conditions. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it easy to handle and process in laboratory settings.

One of the key applications of 8-chloro-1,4-dioxaspiro[4.5]decane is in the synthesis of more complex organic molecules. The spirocyclic structure provides a rigid framework that can be functionalized through various chemical reactions, such as nucleophilic substitution at the chlorine atom or ring-opening reactions involving the dioxane ring. These transformations can lead to the formation of new compounds with diverse functionalities and potential applications in areas such as pharmaceuticals, materials science, and catalysis.

Recent research has highlighted the potential of 8-chloro-1,4-dioxaspiro[4.5]decane in the development of novel therapeutic agents. For example, studies have shown that compounds derived from 8-chloro-1,4-dioxaspiro[4.5]decane exhibit promising biological activities, including anti-inflammatory and anti-cancer properties. One study published in the Journal of Medicinal Chemistry reported that a derivative of 8-chloro-1,4-dioxaspiro[4.5]decane demonstrated significant inhibition of tumor growth in vitro and in vivo models of breast cancer.

Another area of interest is the use of 8-chloro-1,4-dioxaspiro[4.5]decane as a building block for the synthesis of chiral molecules with potential applications in asymmetric catalysis and enantioselective synthesis. The ability to introduce chirality into the spirocyclic framework through controlled chemical transformations opens up new possibilities for designing highly selective catalysts and enantiomerically pure compounds.

In addition to its synthetic utility, 8-chloro-1,4-dioxaspiro[4.5]decane has also been explored for its potential use in materials science. The rigid spirocyclic structure can be incorporated into polymers or other materials to enhance their mechanical properties or improve their performance in specific applications. For instance, researchers have investigated the use of 8-chloro-1,4-dioxaspiro[4.5]decane derivatives as cross-linking agents in polymer networks to enhance their thermal stability and mechanical strength.

The environmental impact of 8-chloro-1,4-dioxaspiro[4.5]decane is another important consideration in its use and development. While the compound itself is not classified as hazardous or toxic under current regulations, it is essential to handle it with care to avoid any potential risks associated with its use in laboratory settings or industrial processes. Proper waste management and disposal procedures should be followed to minimize any environmental impact.

In conclusion, 8-chloro-1,4-dioxaspiro[4.5]decane (CAS No. 55724-03-3) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, materials science, and beyond. Its unique spirocyclic structure and functional groups make it an attractive starting material for various synthetic pathways and a valuable tool for developing new compounds with diverse functionalities and potential uses.

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